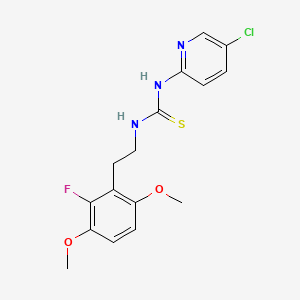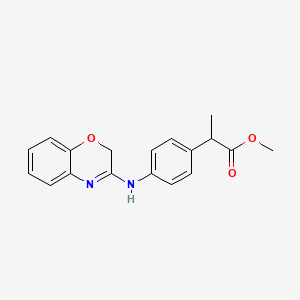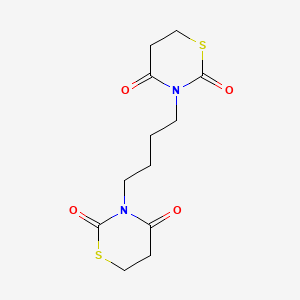
2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones under acidic or basic conditions.
Condensation Reactions: Combining dicarbonyl compounds with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Introduction of various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Thiazine-2,4(3H)-dione: A simpler analog without the butanediyl linkage.
1,3-Thiazolidine-2,4-dione: A related compound with a different ring structure.
Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different substituents.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is unique due to its specific ring structure and the presence of the butanediyl linkage, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
104746-33-0 |
|---|---|
Fórmula molecular |
C12H16N2O4S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[4-(2,4-dioxo-1,3-thiazinan-3-yl)butyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C12H16N2O4S2/c15-9-3-7-19-11(17)13(9)5-1-2-6-14-10(16)4-8-20-12(14)18/h1-8H2 |
Clave InChI |
BOZLLIJVYKNKCD-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=O)N(C1=O)CCCCN2C(=O)CCSC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


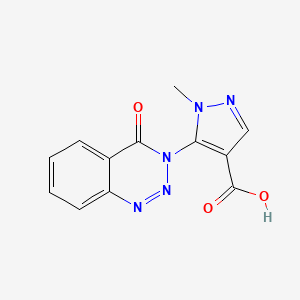

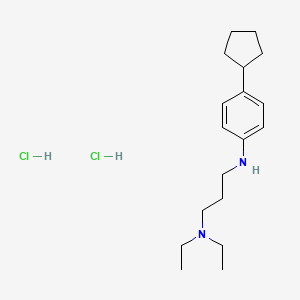

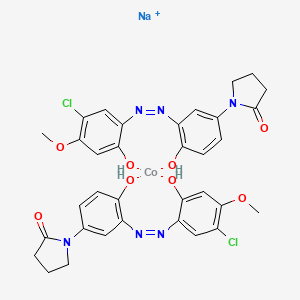


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
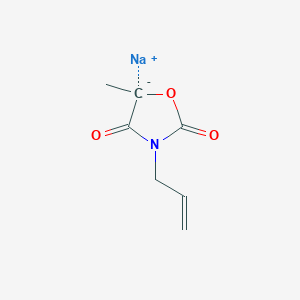
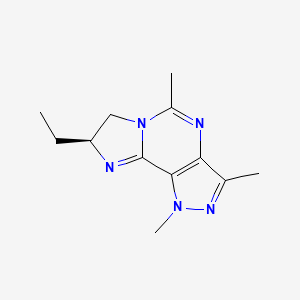
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)

